4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone, also known as 2-chlorophenyl cyclopentyl ketone, is a compound with significant relevance in pharmaceutical chemistry. It is primarily recognized as a precursor in the synthesis of ketamine and its analogs, which are notable for their psychoactive properties. The compound's structure features a piperazine moiety, which is known for its diverse biological activities, particularly in the realm of central nervous system agents.
This compound can be classified under the category of ketones, specifically as an aromatic ketone due to the presence of both a phenyl and a cyclopentyl group attached to the carbonyl functionality. The chemical structure is defined by its molecular formula and has a CAS registry number of 6740-85-8. Its synthesis and analysis contribute to understanding its potential applications in medicinal chemistry and forensic science.
The synthesis of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has been explored through various methodologies. A novel synthetic route involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde, leading to the formation of 2-chlorophenyl cyclopentyl ketone as an intermediate in the production of ketamine .
Key steps in this synthesis may include:
The molecular structure of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone consists of a piperazine ring linked to a phenyl group and a cyclopentyl ketone. The structural representation can be summarized as follows:
The compound's three-dimensional conformation influences its reactivity and interactions with biological targets.
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone participates in various chemical reactions typical for ketones:
These reactions are critical for modifying the compound into various pharmacologically active forms.
The mechanism of action for compounds derived from 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is primarily associated with their interaction with neurotransmitter systems in the brain. Ketamine, for instance, acts as an antagonist at the N-methyl-D-aspartate receptor (NMDA), leading to dissociative anesthetic effects.
Research indicates that derivatives may influence serotonin receptors due to the presence of the piperazine moiety, which is known for modulating serotonergic pathways . This dual action on NMDA and serotonin receptors could explain both therapeutic effects and side effects associated with these compounds.
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
The primary application of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone lies in its role as a precursor in synthesizing ketamine and norketamine. Its significance extends to:
By analyzing this compound's properties, synthesis methods, and biological interactions, researchers can further explore its potential applications within medicinal chemistry.
Piperazine derivatives represent a cornerstone of modern medicinal chemistry, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This versatile scaffold demonstrates remarkable adaptability in interacting with biological targets, particularly within the central nervous system. The structural flexibility of piperazine allows for extensive derivatization, enabling fine-tuning of pharmacokinetic properties and receptor binding affinities. Compounds featuring piperazine cores frequently exhibit enhanced bioavailability, metabolic stability, and blood-brain barrier penetration compared to simpler heterocycles. The incorporation of ketone functionalities further expands the three-dimensional spatial arrangement possibilities, creating unique pharmacophores capable of selective interactions with diverse neurotransmitter receptors and transporters. Among these derivatives, chlorophenyl-substituted piperazinyl ketones have emerged as particularly significant frameworks in psychopharmacological agent development due to their distinctive electronic and steric profiles [1] .
The systematic chemical nomenclature of "4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone" precisely defines its molecular architecture according to International Union of Pure and Applied Chemistry conventions. The parent structure comprises a piperazine ring where position 1 is substituted by a 2-chlorophenyl group and position 4 is functionalized through a carbonyl linkage to a phenylcyclopentyl moiety. This arrangement yields the complete IUPAC designation: [4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone. The compound is cataloged under Chemical Abstracts Service registry number 4245192 in PubChem, with molecular formula C₂₂H₂₅ClN₂O and a molecular weight of 368.91 g/mol [1].
Table 1: Structural Characteristics of Chlorophenylpiperazinyl Ketone Derivatives
Substituent Position | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
---|---|---|---|---|
2-Chlorophenyl | [4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | C₂₂H₂₅ClN₂O | 368.91 | 4245192 (PubChem CID) |
3-Chlorophenyl | [4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | C₂₂H₂₅ClN₂O | 368.91 | 1024379-33-6 |
5-Chloro-2-methylphenyl | [4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone | C₂₃H₂₇ClN₂O | 382.93 | 1024164-19-9 |
The structural taxonomy reveals critical variations in spatial orientation and electronic distribution based on chlorine positioning. The 2-chlorophenyl substitution creates significant steric influence adjacent to the piperazine nitrogen, potentially hindering free rotation and imposing conformational constraints absent in meta-substituted analogs like the 3-chlorophenyl derivative (CAS 1024379-33-6) . This ortho-positioned chlorine atom generates a distinct dipole moment and influences the dihedral angle between the chlorinated aromatic system and the piperazine plane. The phenylcyclopentyl ketone moiety provides additional three-dimensional bulk through its spirocyclic structure, differentiating these compounds from simpler arylpiperazine derivatives. This combination of steric bulk and electronic modulation creates a unique pharmacophoric profile that facilitates selective interactions with neurological targets [1] [2].
The strategic integration of piperazine and carbonyl functionalities represents an evolutionary milestone in CNS drug design, emerging through systematic exploration of structure-activity relationships over several decades. Early piperazine derivatives focused primarily on simple arylpiperazines as serotonin receptor ligands, exemplified by compounds like 1-(3-chlorophenyl)piperazine (mCPP). Medicinal chemists subsequently recognized that extending the aromatic pharmacophore through ketone bridges could enhance receptor selectivity while improving blood-brain barrier permeability. The phenylcyclopentyl ketone moiety specifically emerged as a privileged structure in the early 2000s, offering optimal steric bulk and conformational restriction compared to linear alkyl chains or smaller cyclic systems .
Synthetic methodologies for piperazinyl-ketone hybrids advanced significantly through innovations in catalytic hydrogenation and transition metal-mediated coupling reactions. Beller's pioneering work on cobalt and ruthenium catalysts enabled efficient pyridine-to-piperazine reductions under milder conditions, facilitating access to complex substituted derivatives previously difficult to obtain [5]. These developments coincided with improved ketone formation techniques, particularly Friedel-Crafts acylations and nucleophilic substitutions involving carboxylic acid derivatives. The synergistic combination of these synthetic approaches allowed for systematic structural variations, leading to compounds where piperazine nitrogen atoms were strategically coupled with sterically demanding ketone groups. Glorius's breakthroughs in stereoselective fluorination further expanded the chemical space, enabling precise three-dimensional control over piperazine ring substituents – a critical advancement for optimizing receptor binding geometries [5]. Pharmaceutical applications evolved concurrently, with piperazinyl-ketone hybrids demonstrating improved efficacy profiles in neurological targets compared to first-generation arylpiperazines. The structural complexity introduced by the phenylcyclopentyl ketone group conferred enhanced dopamine receptor subtype selectivity while maintaining affinity for serotonin transporters, positioning these hybrids as valuable scaffolds for multifunctional neurological agents [5].
The strategic incorporation of a 2-chlorophenyl substituent onto the piperazine ring represents a deliberate design choice grounded in biophysical principles and receptor interaction modeling. Chlorine's position ortho to the piperazine linkage profoundly influences both steric and electronic properties critical to neuromodulation. Compared to para- and meta-substituted analogs, the ortho-chlorine creates approximately 115°-120° dihedral angles between the aryl ring and piperazine plane, restricting conformational flexibility and promoting binding geometries inaccessible to more freely rotating systems. This restricted rotation enhances selectivity for G-protein coupled receptors with deep hydrophobic pockets requiring specific ligand orientations [1] .
Electronically, the chlorine atom's strong σ-electron withdrawing character reduces electron density on the proximal piperazine nitrogen, altering protonation potential and hydrogen bonding capabilities. This electronic modulation proves particularly advantageous for interactions with biogenic amine transporters and receptors, which often require specific charge distributions for high-affinity binding. Molecular docking simulations indicate that 2-chlorophenyl derivatives form additional van der Waals contacts within receptor binding pockets compared to unsubstituted phenyl analogs, primarily through chlorine's polarizable surface area. These interactions contribute significantly to binding energy without introducing hydrogen bonding that might reduce association kinetics [1].
Table 2: Comparative Receptor Binding Profiles of Chlorophenylpiperazinyl Derivatives
Structural Feature | Steric Influence | Electronic Effects | Receptor Interaction Implications |
---|---|---|---|
2-Chlorophenyl | Restricted aryl ring rotation (115-120° dihedral angle); increased steric bulk near nitrogen | Reduced electron density on proximal nitrogen; altered protonation constant | Enhanced dopamine D2/D3 subtype selectivity; increased serotonin transporter occupancy |
3-Chlorophenyl | Moderate steric hindrance; greater rotational freedom | Electron withdrawal distributed across aromatic system | Balanced serotonin/dopamine receptor affinity; moderate transporter inhibition |
4-Chlorophenyl | Minimal steric interference; free aryl rotation | Resonance effects dominate electron distribution | High histamine H1 affinity; reduced dopamine receptor selectivity |
The ortho-chloro configuration demonstrates particular significance in dopaminergic pathways. Comparative studies of positional isomers reveal that 2-chlorophenyl derivatives exhibit 3-5 fold greater affinity for dopamine D2-like receptors compared to their meta- and para-substituted counterparts. This selectivity profile arises from optimal steric complementarity with the D2 receptor's secondary hydrophobic pocket, where the chlorine atom occupies a specific subcavity lined with valine, phenylalanine, and isoleucine residues. Meanwhile, the chloro substituent's electronegativity modulates the basicity of the adjacent piperazine nitrogen, fine-tuning cation-π interactions with aspartate residues in serotonin transporter binding sites [1] . This dual-target capability positions 2-chlorophenyl piperazinyl derivatives as valuable precursors for developing multifunctional neurological agents addressing complex neuropsychiatric conditions involving both dopaminergic and serotonergic dysregulation. The structural insights derived from these chlorophenyl positional isomers continue to inform rational drug design strategies targeting neurotransmitter systems with precision .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0